tert-butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate tert-butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15976495
InChI: InChI=1S/C10H16N2O2/c1-6-8(7(2)12-11-6)9(13)14-10(3,4)5/h1-5H3,(H,11,12)
SMILES:
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol

tert-butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC15976495

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
IUPAC Name tert-butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
Standard InChI InChI=1S/C10H16N2O2/c1-6-8(7(2)12-11-6)9(13)14-10(3,4)5/h1-5H3,(H,11,12)
Standard InChI Key ODTLGFXSJJSANW-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1)C)C(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by a pyrazole core (C3H3N2\text{C}_{3}\text{H}_{3}\text{N}_{2}) with substituents at key positions:

  • 3- and 5-positions: Methyl groups (-CH3\text{-CH}_{3}) enhance steric bulk and influence electronic properties.

  • 4-position: A tert-butoxycarbonyl group (-COOC(CH3)3\text{-COO}C(\text{CH}_{3})_{3}) provides steric protection and modulates solubility.

  • 1-position: A hydrogen atom allows for potential functionalization via N–H reactivity.

The SMILES notation CC1=C(C(=NN1)C)C(=O)OC(C)(C)C\text{CC1=C(C(=NN1)C)C(=O)OC(C)(C)C} and InChIKey ODTLGFXSJJSANW-UHFFFAOYSA-N\text{ODTLGFXSJJSANW-UHFFFAOYSA-N} confirm this arrangement. The tert-butyl group’s electron-donating effects stabilize the ester moiety, while the methyl groups restrict rotational freedom, favoring planar conformations .

Table 1: Structural Descriptors

PropertyValueSource
Molecular FormulaC10H16N2O2\text{C}_{10}\text{H}_{16}\text{N}_{2}\text{O}_{2}
Molecular Weight196.25 g/mol
SMILESCC1=C(C(=NN1)C)C(=O)OC(C)(C)C
InChIKeyODTLGFXSJJSANW-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. For example, methyl 3-amino-1H-pyrazole-4-carboxylate may react with tert-butyl alcohol under acidic conditions.

  • Esterification: Direct coupling of the pyrazole-4-carboxylic acid with tert-butyl alcohol using catalysts like N,NN,N'-dicyclohexylcarbodiimide (DCC) .

  • Protection/Deprotection Strategies: Boc protection of the pyrazole nitrogen (1-position) using di-tert-butyl dicarbonate (Boc2O\text{Boc}_{2}\text{O}) in the presence of a base .

Reaction conditions (e.g., temperature, solvent polarity) critically influence yields. For instance, anhydrous dichloromethane at 0–5°C minimizes side reactions during Boc protection .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
CyclocondensationHydrazine, β-ketoester, EtOH, Δ60–70%
EsterificationDCC, DMAP, CH2_{2}Cl2_{2}75–85%
Boc ProtectionBoc2_{2}O, NEt3_{3}, THF90–95%

Physicochemical Properties

Stability and Reactivity

The tert-butyl ester group confers hydrolytic stability under basic conditions but remains susceptible to acidic hydrolysis. The methyl groups at the 3- and 5-positions hinder electrophilic substitution, directing reactivity to the 4-position carboxylate. Predicted logP values (≈2.1) suggest moderate lipophilicity, enhancing membrane permeability in biological systems .

Spectroscopic Data

While experimental spectra are scarce, analogous compounds exhibit:

  • IR: Strong absorption at 1720–1740 cm1^{-1} (ester C=O stretch) .

  • NMR:

    • 1H^1\text{H}: δ 1.45 (s, 9H, tert-butyl), δ 2.25 (s, 6H, 3,5-CH3_{3}), δ 6.80 (s, 1H, pyrazole-H).

    • 13C^{13}\text{C}: δ 165.5 (C=O), δ 80.1 (C(O)O), δ 28.2 (tert-butyl) .

Biological Activity and Applications

Industrial Applications

  • Drug Intermediate: Serves as a precursor to bioactive molecules via ester hydrolysis or N-functionalization .

  • Agrochemicals: Methyl and tert-butyl groups improve pesticidal activity in pyrazole-based insecticides.

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparisons

CompoundSubstituentsKey ApplicationsSource
tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate4-Br, 1-BocSuzuki coupling precursor
1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde4-CHOAldehyde-based ligation
ARN19689 (NAAA inhibitor)Sulfonamide, ethoxymethylAnti-inflammatory drug

The tert-butyl ester’s stability contrasts with the aldehyde’s reactivity , while bromo-substituted analogues enable cross-coupling reactions .

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